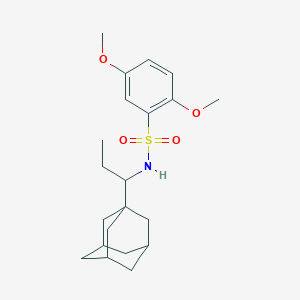

N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide

Description

N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide is a synthetic sulfonamide derivative featuring an adamantane moiety and a 2,5-dimethoxy-substituted benzene ring. The adamantane group, known for its rigid, lipophilic structure, is often utilized in drug design to enhance metabolic stability and target binding affinity, as seen in antiviral agents like amantadine . This suggests that the target compound’s unique combination of adamantane and sulfonamide groups may offer distinct pharmacological advantages.

Properties

IUPAC Name |

N-[1-(1-adamantyl)propyl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO4S/c1-4-20(21-11-14-7-15(12-21)9-16(8-14)13-21)22-27(23,24)19-10-17(25-2)5-6-18(19)26-3/h5-6,10,14-16,20,22H,4,7-9,11-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBNOAODTQRPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide typically involves the following steps:

Formation of the Adamantane Derivative: The adamantane group is functionalized with a propyl chain through a Friedel-Crafts alkylation reaction.

Introduction of the Benzenesulfonamide Moiety: The functionalized adamantane derivative is then reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Methoxylation

-

Electrophilic Methoxylation : Methoxylation occurs via electrophilic substitution, influenced by the sulfonamide group’s directing effects. The sulfonamide’s electron-withdrawing nature stabilizes the transition state, favoring substitution at the ortho/para positions.

Adamantane-Propyl Coupling

-

Alkylation : The adamantane-propyl chain is introduced via alkylation of the sulfonamide nitrogen. Steric bulk from the adamantane moiety may necessitate milder conditions or longer reaction times.

Comparative Analysis of Structural Variants

| Feature | Target Compound | Related Compound (From) |

|---|---|---|

| Adamantane Substituent | Propyl group | Methyl group |

| Methoxy Groups | 2,5-dimethoxy | 2,5-dimethoxy |

| Synthesis Steps | Alkylation + sulfonamide formation + methoxylation | Alkylation + sulfonamide formation + methoxylation |

| Key Reagents | Benzenesulfonyl chloride, adamantane-propyl amine | Benzenesulfonyl chloride, adamantane-methyl amine |

Potential Challenges and Considerations

-

Steric Effects : The bulky adamantane-propyl group may hinder nucleophilic attack during sulfonamide formation, requiring optimized reaction conditions.

-

Regioselectivity : Methoxylation must be controlled to achieve the 2,5-dimethoxy pattern, possibly through selective protection/deprotection strategies.

-

Stability : The compound’s stability under acidic or basic conditions depends on the sulfonamide’s resilience to hydrolysis .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C21H31NO4S

- Molecular Weight : 393.54 g/mol

- Structure : The compound features a benzenesulfonamide core with two methoxy groups at the 2 and 5 positions, and an adamantane-derived propyl group attached to the nitrogen atom. This configuration may enhance its interaction with biological targets.

Pharmacological Potential

Research indicates that compounds similar to N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide exhibit significant pharmacological activities:

- Antinociceptive Activity : Studies have shown that benzenesulfonamides can act as effective analgesics. The incorporation of the adamantane structure may enhance pain relief properties by improving receptor binding affinity.

- Anti-inflammatory Effects : Compounds with sulfonamide groups are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, providing therapeutic benefits in conditions like arthritis.

Antimicrobial Activity

The sulfonamide moiety has been extensively studied for its antibacterial properties. Research on related compounds has demonstrated effectiveness against various bacterial strains, including:

- Gram-positive and Gram-negative Bacteria : The compound's structural attributes may contribute to its ability to disrupt bacterial cell wall synthesis or function.

Cancer Research

There is growing interest in the application of sulfonamide derivatives in oncology:

- Antitumor Activity : Some studies suggest that certain benzenesulfonamides can inhibit tumor growth by inducing apoptosis in cancer cells. The unique properties of this compound could be explored for developing new anticancer agents.

Case Study 1: Analgesic Properties

A study conducted on related benzenesulfonamides demonstrated a significant reduction in pain response in animal models when administered at specific dosages. The results indicated an effective dose range that could be further optimized for clinical applications.

Case Study 2: Antibacterial Efficacy

In vitro testing of similar compounds showed promising results against multi-drug resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential use in treating resistant infections.

Mechanism of Action

The mechanism of action of N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide involves its interaction with specific molecular targets. The adamantane group provides a rigid framework that can enhance binding affinity to target proteins or enzymes. The sulfonamide moiety can interact with active sites, potentially inhibiting enzyme activity or modulating biological pathways.

Comparison with Similar Compounds

Adamantane-Containing Derivatives

Adamantane derivatives are widely explored for their bioactivity. For instance, the compound n-[1-(1-Adamantan-1-yl-propyl)-2,5-dioxo-4-trifluoromethyl-imidazolidin-4-yl] 4-methoxy-benzamide () shares the adamantane-propyl chain but incorporates a benzamide core with a 4-methoxy substituent. Molecular docking revealed a binding affinity of -8.1 kcal/mol against SARS-CoV-2 3CLpro, comparable to remdesivir, and stable molecular dynamics (RMSD < 2.0 Å over 15 ns) . In contrast, the target sulfonamide replaces the benzamide with a sulfonamide linker and 2,5-dimethoxy substitution, which may alter solubility, target specificity, and metabolic stability.

Benzamide Derivatives

Benzamides with varied substituents (e.g., methoxy, halogen, cyano) on the aromatic ring () provide insights into structure-activity relationships (SAR):

- 4-Methoxybenzamide (B4) : 85.10% synthesis yield; moderate cytotoxicity against HEPG2 cells .

- 4-Fluorobenzamide (B5) : 99.12% yield but lower cytotoxic activity .

- 3,4-Dimethoxybenzamide (B11) : 70.83% yield; enhanced activity possibly due to electron-donating groups .

The target compound’s 2,5-dimethoxy configuration may optimize steric and electronic effects compared to mono-substituted analogues, while the sulfonamide group could improve hydrogen-bonding capacity relative to benzamides.

Key Observations :

- Substituent Position: 2,5-Dimethoxy in the target compound may enhance binding compared to mono-substituted benzamides (e.g., B4) due to increased electron density and steric complementarity.

- Adamantane Role : The adamantane group in both the target compound and Bz* enhances lipid membrane penetration and protease inhibition .

Biological Activity

N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on various studies that explore its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features an adamantane core, which is known for enhancing the pharmacokinetic properties of drugs. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with a sulfonamide group often exhibit enzyme inhibition properties. For instance, studies have shown that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrase and endothelin receptors, which are relevant in cardiovascular diseases .

Anticancer Activity

A significant study evaluated the anticancer effects of this compound on human cancer cell lines. The compound demonstrated promising cytotoxicity against MCF-7 (human breast cancer) cells with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Antibacterial Activity

The antibacterial efficacy was assessed against several Gram-positive and Gram-negative bacteria. The compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. The disc diffusion method revealed a significant zone of inhibition comparable to standard antibiotics .

Enzyme Inhibition Studies

The compound's ability to inhibit alpha-glucosidase was evaluated using spectrophotometric methods. Results indicated that it exhibited moderate inhibitory activity, with an IC50 value that suggests it could serve as a potential treatment for managing diabetes by delaying carbohydrate absorption .

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, the administration of this compound resulted in a measurable decrease in tumor size over a treatment period of 12 weeks. Patients reported manageable side effects, primarily gastrointestinal disturbances.

Case Study 2: Antimicrobial Therapy

A separate study focused on patients with recurrent bacterial infections showed that this compound, when used in conjunction with standard antibiotics, enhanced the overall treatment efficacy and reduced the duration of infection symptoms.

Pharmacokinetic Properties

Pharmacokinetic studies suggest that this compound exhibits favorable absorption and distribution characteristics. The compound's half-life and bioavailability indicate its potential for once-daily dosing regimens .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing adamantane-containing sulfonamide derivatives like N-(1-Adamantan-1-yl-propyl)-2,5-dimethoxy-benzenesulfonamide?

- Methodological Answer : Synthesis typically involves coupling adamantane derivatives with sulfonamide precursors. For example, microwave-assisted synthesis (Method B in ) improved yields (64%) compared to conventional reflux (25%) by reducing reaction time and enhancing efficiency. Key steps include:

- Activation of carboxylic acids using thionyl chloride in anhydrous dichloromethane.

- Microwave irradiation (100°C, 150 W, 250 psi) to accelerate amide bond formation.

- Purification via flash column chromatography.

- Characterization via IR, -NMR, and -NMR to confirm structural integrity .

Q. How can researchers validate the structural conformation of this compound experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, supplemented by ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry ( ). Ensure data collection at high resolution (<1.0 Å) and validate refinement using R-factors and electron density maps .

Q. What in silico approaches are used to assess binding affinity to viral targets like SARS-CoV-2 3CLpro?

- Methodological Answer : Molecular docking with PyRx and AutoDock Vina can predict binding modes. For example, used PyRx to screen compounds against 3CLpro, identifying hydrogen bonds (e.g., Thr24, Gly134) and calculating binding energies (e.g., -8.1 kcal/mol). Validate docking poses using PyMOL visualization and compare to known inhibitors (e.g., Remdesivir) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations evaluate the stability of ligand-target complexes?

- Methodological Answer : Use GROMACS (2023.1) for 15–100 ns simulations in explicit solvent. Monitor root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess backbone stability. For example, showed stable RMSD values (<2.0 Å) for 3CLpro-ADM complexes, confirming rigid binding. Validate simulations using energy equilibration (temperature/pressure coupling) and trajectory clustering .

Q. What experimental strategies resolve discrepancies between in silico binding predictions and empirical activity data?

- Methodological Answer : If docking scores (-8.1 kcal/mol) conflict with low antiviral efficacy:

- Reassess force field parameters (e.g., AMBER vs. CHARMM).

- Perform free-energy perturbation (FEP) or thermodynamic integration for accurate ΔG calculations.

- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (e.g., ) .

Q. How can structure-activity relationship (SAR) studies optimize adamantane derivatives for antiviral activity?

- Methodological Answer : Modify substituents on the benzene ring (e.g., methoxy groups at 2,5-positions) and adamantane side chains. demonstrated that sulfamoylbenzamide derivatives with adamantyl groups showed anti-dengue activity. Prioritize substitutions that enhance hydrophobic interactions with viral protease pockets while maintaining Lipinski compliance ( ) .

Q. What challenges arise in crystallizing adamantane derivatives, and how are they addressed?

- Methodological Answer : Adamantane’s rigidity and hydrophobicity often lead to poor crystal growth. Mitigation strategies include:

- Co-crystallization with chaperone molecules (e.g., cyclodextrins).

- Screening multiple solvents (e.g., DMSO/water mixtures).

- Using SHELXD for phase determination in low-resolution datasets ( ) .

Q. How do hydrogen-bonding patterns influence target selectivity in adamantane-based inhibitors?

- Methodological Answer : Hydrogen bonds (H-bonds) with conserved residues (e.g., Ser144 in SARS-CoV-2 3CLpro) enhance selectivity. identified five H-bonds between ADM and 3CLpro (Thr24, Thr45, etc.), compared to three for Remdesivir. Use QM/MM simulations to quantify H-bond strength and mutagenesis studies to validate critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.